molecular formula C9H9BrOS B13216062 1-[(2-Bromothiophen-3-yl)methyl]cyclopropane-1-carbaldehyde

1-[(2-Bromothiophen-3-yl)methyl]cyclopropane-1-carbaldehyde

Cat. No.: B13216062
M. Wt: 245.14 g/mol
InChI Key: JAHJUHKLYREWEJ-UHFFFAOYSA-N
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Description

1-[(2-Bromothiophen-3-yl)methyl]cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C9H9BrOS It features a cyclopropane ring attached to a carbaldehyde group and a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromothiophen-3-yl)methyl]cyclopropane-1-carbaldehyde typically involves the reaction of 2-bromothiophene with cyclopropane-1-carbaldehyde under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromothiophen-3-yl)methyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of 1-[(2-Bromothiophen-3-yl)methyl]cyclopropane-1-carboxylic acid.

    Reduction: Formation of 1-[(2-Bromothiophen-3-yl)methyl]cyclopropane-1-methanol.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-[(2-Bromothiophen-3-yl)methyl]cyclopropane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromothiophene moiety can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

  • 1-[(2-Chlorothiophen-3-yl)methyl]cyclopropane-1-carbaldehyde
  • 1-[(2-Fluorothiophen-3-yl)methyl]cyclopropane-1-carbaldehyde
  • 1-[(2-Iodothiophen-3-yl)methyl]cyclopropane-1-carbaldehyde

Comparison: 1-[(2-Bromothiophen-3-yl)methyl]cyclopropane-1-carbaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different chemical and biological properties, such as varying degrees of reactivity in substitution reactions and different binding affinities in biological systems .

Properties

Molecular Formula

C9H9BrOS

Molecular Weight

245.14 g/mol

IUPAC Name

1-[(2-bromothiophen-3-yl)methyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C9H9BrOS/c10-8-7(1-4-12-8)5-9(6-11)2-3-9/h1,4,6H,2-3,5H2

InChI Key

JAHJUHKLYREWEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(SC=C2)Br)C=O

Origin of Product

United States

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